molecular formula C7H8N2O2 B1393362 N-(4-Hydroxypyridin-3-yl)acetamide CAS No. 101860-99-5

N-(4-Hydroxypyridin-3-yl)acetamide

Cat. No. B1393362
M. Wt: 152.15 g/mol
InChI Key: DNUQYHWBYXTTIN-UHFFFAOYSA-N
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Description

N-(4-Hydroxypyridin-3-yl)acetamide is a unique chemical compound with the empirical formula C7H8N2O2 . It has a molecular weight of 152.15 and is typically found in solid form . The SMILES string for this compound is CC(=O)Nc1cnccc1O .


Molecular Structure Analysis

The InChI key for N-(4-Hydroxypyridin-3-yl)acetamide is DNUQYHWBYXTTIN-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.


Physical And Chemical Properties Analysis

N-(4-Hydroxypyridin-3-yl)acetamide is a solid compound . It has a molecular weight of 152.15 and its empirical formula is C7H8N2O2 .

Scientific Research Applications

Chemical Synthesis and Intermediates

N-(4-Hydroxypyridin-3-yl)acetamide has applications in chemical synthesis, primarily as an intermediate in the production of various compounds. For example, it is utilized in the synthesis of pharmaceutically effective 4-hydroxypyrrolidin-2-1-yl acetamide (Fort, 2002). Another study details the rearrangement of 3-halo-4-aminopyridines with acyl chlorides and triethylamine, yielding pyridin-4-yl α-substituted acetamide products (Getlik et al., 2013).

Antiallergic Agents

A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including derivatives of N-(4-Hydroxypyridin-3-yl)acetamide, have been prepared in the search for novel antiallergic compounds (Menciu et al., 1999).

Fluorescent Probes

N-(4-Hydroxypyridin-3-yl)acetamide has been utilized in the design of fluorescent probes. A study reported the synthesis of novel fluorescent probes involving this compound for iron(III) detection, demonstrating its application in biochemistry (Luo et al., 2004).

Molecular Docking and Density Functional Theory Studies

Molecular docking and density functional theory studies on N-(4-Hydroxypyridin-3-yl)acetamide derivatives have been conducted to understand their structure and potential biological activities. Such studies can reveal the bioactivity of these molecules, as demonstrated in research on antidiabetic activity (Asath et al., 2016).

Radioligand Development

This compound has also been used in the development of radioligands for positron emission tomography (PET) studies, indicating its importance in medical imaging (Wang et al., 2009).

Anticancer Research

Derivatives of N-(4-Hydroxypyridin-3-yl)acetamide have been explored for their potential as anticancer agents. The effects of these derivatives on the proliferation and mitotic index of cultured cells and their impact on survival rates in leukemia-bearing mice have been studied (Temple et al., 1983).

Safety And Hazards

This compound is classified under GHS07 and has a hazard statement of H302, indicating that it may be harmful if swallowed . It falls under the Acute Tox. 4 Oral hazard classification . It’s important to handle this compound with care and use appropriate safety measures.

properties

IUPAC Name

N-(4-oxo-1H-pyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5(10)9-6-4-8-3-2-7(6)11/h2-4H,1H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUQYHWBYXTTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CNC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674054
Record name N-(4-Oxo-1,4-dihydropyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Hydroxypyridin-3-yl)acetamide

CAS RN

101860-99-5
Record name N-(4-Oxo-1,4-dihydropyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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